Neurotensin, iodo-tyr(3)-
Description
Properties
CAS No. |
88096-15-5 |
|---|---|
Molecular Formula |
C78H120IN21O20 |
Molecular Weight |
1796.8 g/mol |
IUPAC Name |
(2R,5S,6S)-5-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxy-3-(125I)iodanylphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-methyl-4-oxo-2-(propan-2-ylamino)octanoic acid |
InChI |
InChI=1S/C78H120IN21O20/c1-7-42(6)64(60(103)38-56(76(119)120)88-41(4)5)98-71(114)53(36-43-19-22-45(101)23-20-43)97-73(116)58-18-13-33-100(58)75(118)51(16-11-31-87-78(84)85)92-65(108)47(15-10-30-86-77(82)83)91-72(115)57-17-12-32-99(57)74(117)50(14-8-9-29-80)93-70(113)55(39-61(81)104)96-67(110)49(25-28-63(106)107)90-69(112)54(37-44-21-26-59(102)46(79)35-44)95-68(111)52(34-40(2)3)94-66(109)48-24-27-62(105)89-48/h19-23,26,35,40-42,47-58,64,88,101-102H,7-18,24-25,27-34,36-39,80H2,1-6H3,(H2,81,104)(H,89,105)(H,90,112)(H,91,115)(H,92,108)(H,93,113)(H,94,109)(H,95,111)(H,96,110)(H,97,116)(H,98,114)(H,106,107)(H,119,120)(H4,82,83,86)(H4,84,85,87)/t42-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57-,58-,64-/m0/s1/i79-2 |
InChI Key |
SRYCYQWMDWEKOJ-GQQMAELGSA-N |
SMILES |
CCC(C)C(C(=O)CC(C(=O)O)NC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC(=C(C=C4)O)I)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)C[C@H](C(=O)O)NC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC(=C(C=C4)O)[125I])NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 |
Canonical SMILES |
CCC(C)C(C(=O)CC(C(=O)O)NC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC(=C(C=C4)O)I)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
Other CAS No. |
88096-15-5 |
Synonyms |
3-iodo-Tyr-neurotensin 3-iodo-Tyr-NT neurotensin, iodo-Tyr(3)- neurotensin, iodotyrosine(3)- |
Origin of Product |
United States |
Significance As a Radioligand for Neurotensin Receptor System Investigation
[¹²⁵I]iodo-Tyr(3)-neurotensin, also referred to as monoiodo [¹²⁵I-Tyr³]-neurotensin, is a cornerstone in the investigation of the neurotensin (B549771) receptor system due to its favorable characteristics as a radioligand. It can be synthesized with high specific radioactivity, up to 2000 Ci/mmol, which is essential for detecting receptors present in low densities. nih.gov This high specific activity, combined with high purity, results in low non-specific binding, providing a clear signal for accurate receptor quantification. revvity.com
The binding properties of [¹²⁵I]iodo-Tyr(3)-neurotensin have been extensively characterized. In homogenates of human substantia nigra, Scatchard analysis revealed two distinct binding sites with different affinities. nih.gov Similarly, studies on rat brain sections indicated that the radioligand binds to a single apparent population of sites. nih.gov The utility of this radioligand extends to various experimental paradigms, including radioreceptor assays and autoradiography, enabling detailed mapping of neurotensin receptor distribution in the brain and other tissues. nih.govnih.gov
Autoradiographic studies using [¹²⁵I]iodo-Tyr(3)-neurotensin have been instrumental in elucidating the localization of neurotensin binding sites in the brains of various species, including rats and humans. nih.govnih.gov These studies have revealed high concentrations of neurotensin receptors in brain regions associated with dopamine (B1211576) pathways, such as the substantia nigra and the ventral tegmental area, supporting the well-documented interaction between the neurotensin and dopamine systems. nih.govnih.gov Furthermore, this technique has been applied to investigate the presence of neurotensin receptors in cancerous tissues, such as human ductal pancreatic adenocarcinoma, highlighting its potential role in oncological research. researchgate.net
Binding Characteristics of [¹²⁵I]iodo-Tyr(3)-Neurotensin
| Tissue/Cell Type | Species | Binding Sites (Kd values) | Maximal Binding Capacity (Bmax) |
|---|---|---|---|
| Substantia Nigra Homogenates | Human | 0.26 nM and 4.3 nM | 26 and 89 fmol/mg of protein |
| Brain Sections | Rat | 7.7 ± 0.3 nM | Not Specified |
| Substantia Nigra Sections | Human | 4.8 ± 0.8 nM | 70 ± 7 fmol/mg protein |
Historical Context of Its Development and Research Utility
Selective Iodination Procedures for the Tyrosine 3 Residue
Native neurotensin contains two tyrosine residues, at positions 3 and 11, both of which are susceptible to iodination. However, modification of the Tyr11 residue can significantly impair the peptide's binding capabilities. iaea.org Therefore, selective iodination of the Tyr3 residue is crucial for producing a radioligand that retains high affinity for its receptors. This is often achieved by first synthesizing a neurotensin analog where the tyrosine at position 11 is replaced by another amino acid, such as tryptophan ([Trp11]-neurotensin), which is not susceptible to iodination. iaea.orgnih.gov This modification ensures that the subsequent iodination reaction occurs exclusively at the Tyr3 position.
The preparation of neurotensin analogs for selective iodination typically employs solid-phase peptide synthesis (SPPS). iaea.orgnih.gov This method allows for the controlled, sequential addition of amino acids to build the desired peptide chain, such as [Trp11]-neurotensin. iaea.org For instance, the synthesis can be performed on a Phenylacetamidomethyl (Pab) resin support. iaea.org
Once the precursor peptide is synthesized, iodination is carried out. The lactoperoxidase method is a common enzymatic technique used for this purpose, reacting the peptide with a source of iodine, like sodium iodide (NaI), to attach an iodine atom to the Tyr3 residue. iaea.org
Following synthesis and iodination, purification is essential to separate the desired mono-iodinated product from unreacted precursors, di-iodinated byproducts, and other contaminants. nih.gov Methodologies for purification include:
Ion Exchange Chromatography : This technique separates molecules based on their net charge. It has been successfully used to purify both mono- and di-iodinated derivatives of neurotensin analogs. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used to separate, identify, and quantify components in a mixture. It is a standard method for ensuring the homogeneity of the final peptide product. nih.govsnmjournals.org
Gel Filtration : This method separates molecules based on size and has been used in the purification protocol for neurotensin analogs. nih.gov
For a radioligand to be effective in detecting and characterizing receptors, which are often present in low densities in tissues, it must possess high specific radioactivity. nih.gov This ensures that a detectable signal can be generated from a small amount of bound ligand. revvity.com For [iodo-Tyr3]neurotensin, the iodine atom incorporated is a radioactive isotope, most commonly Iodine-125 (¹²⁵I). revvity.com
Researchers have successfully prepared [¹²⁵I-Tyr3]neurotensin with very high specific radioactivity, reaching up to 2000 Ci/mmol. nih.govjneurosci.org This high specific activity makes it an exceptionally sensitive probe for various research applications, including receptor autoradiography, radioimmunoassays, and detailed radioligand binding assays to determine receptor expression levels (Bmax) and affinity constants (Kd). revvity.comnih.gov
Validation of Binding and Biological Properties of Radiolabeled Analog
A critical step after the synthesis of a radiolabeled analog is to validate that its biological and receptor-binding properties are comparable to the endogenous peptide. This ensures that the modified molecule accurately reports on the function and distribution of the target receptor.
Studies have shown that [monoiodo-Tyr3]neurotensin retains binding and biological properties that are virtually identical to those of native neurotensin. nih.gov It binds with high affinity to neurotensin receptors and can effectively displace other ligands. For example, the binding of [monoiodo-Tyr3]neurotensin to primary cultured neurons is characterized by a high affinity, with a dissociation constant (Kd) in the picomolar range (300 pM). nih.gov
The specificity of the analog for neurotensin receptors is also conserved, showing a similar profile of displacement by other neurotensin analogs as the native peptide. nih.gov However, the specific analog used as a precursor can influence the final binding affinity. For instance, while iodo-[Trp11]-neurotensin shows biological activity similar to native neurotensin, its binding potency can be slightly reduced, to about 80-93% of the native peptide. iaea.orgnih.gov In some systems, the binding of [¹²⁵I-Tyr3]neurotensin suggests the presence of multiple receptor affinity states. Studies on rat brain synaptic membranes revealed a biphasic binding isotherm, indicating two distinct classes of binding sites with high (Kd ≈ 0.1 nM) and low (Kd ≈ 4.7 nM) affinities. nih.gov Similarly, analysis of binding to canine intestinal smooth muscle also suggested a two-site model (Kd1 = 0.118 nM, Kd2 = 3.18 nM). nih.gov
| Parameter | [monoiodo-Tyr3]neurotensin | Native Neurotensin | Tissue/Cell Source | Reference |
| Binding Affinity (Kd) | 300 pM | - | Primary Cultured Neurons | nih.gov |
| Binding Affinity (Kd) | High: 0.1 nM, Low: 4.7 nM | - | Rat Brain Synaptic Membranes | nih.gov |
| Binding Affinity (Kd) | High: 0.118 nM, Low: 3.18 nM | - | Canine Intestinal Smooth Muscle | nih.gov |
| Biological Activity | Identical | Identical | Rat and Guinea Pig Receptors | nih.gov |
| Binding Potency | 80% (iodo-[Trp11]-NT) | 100% | Rat Brain Synaptic Membranes | iaea.org |
Structural Modifications and Conjugation for Enhanced Research Performance
While native neurotensin has potent central nervous system effects, its utility in preclinical and clinical settings is limited by its rapid degradation in plasma and its inability to cross the blood-brain barrier (BBB). nih.govelifesciences.org To overcome these limitations, researchers have developed structural modifications and conjugation strategies.
A key strategy to enhance the delivery of neurotensin to the central nervous system is to conjugate the peptide to a vector that can facilitate its transport across the BBB via receptor-mediated transcytosis. nih.gov This involves chemically linking the neurotensin analog to a molecule that binds to receptors expressed on the brain's endothelial cells.
Several successful conjugates have been developed:
LDLR-Targeting Conjugates : Neurotensin has been conjugated to peptides that bind to the low-density lipoprotein receptor (LDLR). nih.govelifesciences.organr.fr These "vectorized" forms of neurotensin show enhanced BBB permeability and stability. elifesciences.org For example, the conjugate VH-N412 demonstrated improved stability, brain distribution, and potent induction of hypothermia following intravenous administration in mice. elifesciences.org
LRP1-Targeting Conjugates : Another approach involves conjugation to Angiopep-2 (An2), a peptide that targets the LDL receptor-related protein-1 (LRP1). nih.gov The resulting conjugate, ANG2002, showed a transport rate across the BBB that was at least 10 times more efficient than native neurotensin, enabling it to induce dose-dependent analgesia in preclinical models of persistent pain. nih.govjci.org
| Conjugate Name | Vector | Vector Target | Enhanced Property | Preclinical Application | Reference |
| VH-NT / VH-N412 | VH0445 / LDLR-binding peptides | Low-Density Lipoprotein Receptor (LDLR) | BBB permeability, Stability, Brain Distribution | Induction of therapeutic hypothermia, Neuroprotection | elifesciences.organr.fr |
| ANG2002 | Angiopep-2 (An2) | LDL Receptor-Related Protein-1 (LRP1) | BBB Transport (10x increase) | Analgesia for persistent and chronic pain | nih.govjci.org |
Neurotensin Receptor Binding and Pharmacological Characterization
Radioligand Binding Assays
Radioligand binding assays using [125I]iodo-tyr(3)-neurotensin are fundamental in elucidating the properties of neurotensin (B549771) receptors. These assays allow for the direct measurement of receptor density and affinity in various tissues and cell preparations. revvity.comresearchgate.net
Saturation Binding Studies
Saturation binding experiments involve incubating membrane preparations or intact cells with increasing concentrations of [125I]iodo-tyr(3)-neurotensin to determine the total and non-specific binding. Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled neurotensin) from the total. nih.gov The analysis of this specific binding data provides crucial parameters about the receptor population. researchgate.net
The dissociation constant (Kd) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, serving as an inverse measure of receptor affinity. Studies using [125I]iodo-tyr(3)-neurotensin have determined Kd values across different tissues and receptor subtypes.
In studies of rat brain sections, [125I]iodo-tyr(3)-neurotensin was found to bind to a single apparent population of sites with a dissociation constant of 7.7 ± 0.3 nM. nih.gov In human postmortem hypothalamic tissues from infants, Kd values for high-affinity sites were found to be in the nanomolar range, varying from 0.88 to 1.40 nM. frontiersin.org When the human neurotensin receptor type 1 (hNT1-R) was expressed in yeast cells, it exhibited high-affinity binding sites for [125I]iodo-tyr(3)-neurotensin with a Kd of 3.2 nM. nih.gov In contrast, studies on plasma membranes from canine intestinal circular smooth muscle suggested a more complex binding profile with a high-affinity site having a Kd1 of 0.118 nM and a low-affinity site with a Kd2 of 3.18 nM. nih.gov
| Tissue/Cell Type | Receptor Type(s) | Kd Value (nM) | Citation |
| Rat Brain | Endogenous | 7.7 | nih.gov |
| Human Hypothalamus | Endogenous (High-Affinity) | 0.88 - 1.40 | frontiersin.org |
| Yeast Cells | Recombinant hNT1-R | 3.2 | nih.gov |
| Canine Intestinal Smooth Muscle | Endogenous (High-Affinity Site) | 0.118 | nih.gov |
| Canine Intestinal Smooth Muscle | Endogenous (Low-Affinity Site) | 3.18 | nih.gov |
| Guinea-Pig Brain Membranes | Endogenous | Not explicitly stated, but saturation analysis was performed. | nih.gov |
The maximum binding capacity (Bmax) reflects the total concentration of receptors in a given tissue or cell preparation. researchgate.net In studies of hNT1-R expressed in yeast cells, the Bmax was determined to be approximately 500 receptors per cell. nih.gov In plasma membranes from canine intestinal smooth muscle, the Bmax values corresponded to the two identified binding sites, with a Bmax1 of 9.73 fmol/mg protein for the high-affinity site and a Bmax2 of 129.8 fmol/mg protein for the low-affinity site. nih.gov In guinea-pig brain membranes, binding of [3H]SR 48692, a neurotensin antagonist, revealed a Bmax of 1.15 pmol/mg protein. nih.gov
| Tissue/Cell Type | Receptor Type(s) | Bmax Value | Citation |
| Yeast Cells | Recombinant hNT1-R | ~500 receptors/cell | nih.gov |
| Canine Intestinal Smooth Muscle | Endogenous (High-Affinity Site) | 9.73 fmol/mg protein | nih.gov |
| Canine Intestinal Smooth Muscle | Endogenous (Low-Affinity Site) | 129.8 fmol/mg protein | nih.gov |
| Guinea-Pig Brain Membranes | Endogenous (measured with 3H-SR 48692) | 1.15 pmol/mg protein | nih.gov |
| CHO Cells (NTR2-expressing) | Recombinant NTR2 | 290 ± 25 fmol/mg protein | jneurosci.org |
The analysis of saturation binding data, often visualized using Scatchard plots, helps to determine whether the radioligand binds to a single, uniform population of receptors or to multiple receptor subtypes or states. researchgate.net Some studies have indicated that [125I]iodo-tyr(3)-neurotensin binds to an apparently single population of sites, as observed in rat brain tissue. nih.gov However, other research provides strong evidence for multiple binding sites. For example, analysis of binding to membranes from canine intestinal smooth muscle clearly suggested a two-site model, with distinct high- and low-affinity receptors. nih.gov The existence of different neurotensin receptor subtypes, such as the high-affinity NTS1 and the low-affinity NTS2, which can be distinguished by their sensitivity to the antagonist levocabastine, further supports the concept of multiple binding sites in tissues where they are co-expressed. frontiersin.orgjneurosci.org
Competition Binding Assays
Competition or displacement assays are used to determine the affinity of unlabeled compounds for a receptor. In these experiments, a fixed concentration of [125I]iodo-tyr(3)-neurotensin is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand. nih.gov The concentration of the competitor that inhibits 50% of the specific radioligand binding is known as the IC50.
The inhibitor constant (Ki) is calculated from the IC50 value and provides a measure of the affinity of the unlabeled ligand for the receptor. nih.gov Competition studies using [125I]iodo-tyr(3)-neurotensin have been instrumental in characterizing the pharmacological profile of neurotensin receptors. In studies on human pancreatic adenocarcinoma sections, unlabeled neurotensin and the active fragment acetyl-neurotensin-(8-13) showed high-affinity displacement of the radioligand, whereas the inactive fragment neurotensin-(1-11) had no effect, demonstrating the specificity of the binding site. researchgate.net Similarly, the non-peptidic antagonists SR142948 and SR48692 were shown to compete for [125I]iodo-tyr(3)-neurotensin binding to the human NT1 receptor. nih.gov In guinea-pig brain, the Ki values of neurotensin antagonists determined by inhibiting [125I]iodo-tyr(3)-neurotensin binding were found to be in good agreement with their Ki values from assays using a radiolabeled antagonist. nih.gov
| Competing Ligand | Tissue/Cell System | Receptor Target | Ki Value (nM) | Citation |
| Neurotensin | Guinea-Pig Brain Membranes | Endogenous NT Receptors | 0.45 | nih.gov |
| Acetyl-neurotensin-(8-13) | Human Pancreatic Adenocarcinoma | Endogenous NT Receptors | High affinity (specific value not stated) | researchgate.net |
| Neurotensin-(1-11) | Human Pancreatic Adenocarcinoma | Endogenous NT Receptors | No effect | researchgate.net |
| SR 48692 | Guinea-Pig Brain Membranes | Endogenous NT Receptors | 1.8 | nih.gov |
| SR142948 | Yeast Cells (expressing hNT1-R) | Recombinant hNT1-R | Affinity demonstrated (specific value not stated) | nih.gov |
Kinetic Binding Analyses
Kinetic binding studies provide valuable information on the rate at which a ligand associates with and dissociates from its receptor. These parameters are crucial for a comprehensive understanding of the ligand-receptor interaction. revvity.com
Determination of Association Rates (kon)
Determination of Dissociation Rates (koff)
The dissociation rate constant (koff) measures the rate at which [iodo-Tyr(3)]-neurotensin detaches from the neurotensin receptor. Similar to the association rate, specific koff values were not detailed in the search results. The determination of koff is usually achieved by first allowing the radioligand to bind to the receptor to equilibrium, and then initiating dissociation by adding an excess of unlabeled ligand. The amount of bound radioligand is then measured over time.
Allosteric and Orthosteric Modulation of Receptor Binding Affinity
The binding of ligands to neurotensin receptors can be influenced by other molecules, such as ions and guanine (B1146940) nucleotides, which can act as allosteric or orthosteric modulators.
Influence of Monovalent and Divalent Cations
The binding of neurotensin agonists to the NTS1 receptor is known to be modulated by cations. Specifically, sodium ions have been shown to decrease the affinity of agonists for the NTS1 receptor. This effect is a common characteristic of many G-protein coupled receptors. The presence of divalent cations, such as magnesium (Mg2+) and manganese (Mn2+), can also influence ligand binding, often by affecting the conformation of the receptor or its interaction with G-proteins.
Effects of Guanine Nucleotides on Receptor Coupling
Guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP) and its non-hydrolyzable analogs like GTPγS, play a critical role in the coupling of G-protein coupled receptors (GPCRs), including neurotensin receptors, to their downstream signaling pathways. The binding of an agonist like [iodo-Tyr(3)]-neurotensin promotes the exchange of GDP for GTP on the alpha subunit of the associated G-protein, leading to its activation.
In radioligand binding assays, the presence of guanine nucleotides typically leads to a decrease in the affinity of agonists for the receptor. researchgate.net This is because the receptor-G-protein complex, which has a high affinity for agonists, is destabilized upon G-protein activation, causing the receptor to revert to a low-affinity state. This phenomenon has been observed for neurotensin receptors in various tissue preparations. researchgate.net
Role of Specific Amino Acid Residues in Receptor Binding Recognition
The interaction between neurotensin and its primary receptor, NTS1, is a highly specific process governed by key amino acid residues within the receptor's binding pocket. This binding is characterized by significant charge complementarity between the positively charged arginine residues of neurotensin and negatively charged residues within the receptor's hydrophobic binding pocket. proteopedia.org
Structural and mutagenesis studies have identified several critical residues in the NTS1 receptor that are essential for ligand recognition, binding, and subsequent receptor activation. The C-terminus of neurotensin forms a crucial salt bridge with Arg328 of the NTS1 receptor. proteopedia.org While three hydrogen bonds are formed between the side chains of the neurotensin peptide and the receptor, the majority of the interactions are attributed to Van der Waals forces. proteopedia.org
Within the receptor structure, several other amino acid residues play significant roles:
Thr-422 and Tyr-424 : Located in the carboxyl terminus of the rat neurotensin receptor, these residues are critical for the internalization of the receptor following ligand binding. scilit.com
Asp166, Leu310, and Phe358 : Reverting mutations at these positions in a stabilized NTS1 construct restored near wild-type G-protein signaling activity, indicating their importance in the receptor's functional activation. proteopedia.org Leu310, in particular, is crucial for positioning Arg167 (part of the conserved D/ERY motif) to facilitate interaction with the G alpha subunit. proteopedia.org
The C-terminal hexapeptide of neurotensin (residues 8-13) is the primary determinant for binding. researchgate.netpnas.org Modifications to this region or the corresponding receptor binding site can drastically alter affinity. For instance, replacing Tyr(11) in neurotensin with tryptophan reduces the peptide's binding affinity by a factor of ten. nih.gov This underscores the precise structural requirements for effective receptor recognition and binding.
Data Tables
Table 1: Binding Affinity of [iodo-Tyr(3)]-Neurotensin to Neurotensin Receptors
| Preparation | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Reference |
|---|---|---|---|
| Primary Cultured Neurons | 300 pM | 178 fmol/mg protein | nih.gov |
| Canine Intestinal Smooth Muscle Plasma Membranes (Site 1) | 0.118 nM | 9.73 fmol/mg | nih.gov |
| Canine Intestinal Smooth Muscle Plasma Membranes (Site 2) | 3.18 nM | 129.8 fmol/mg | nih.gov |
| Purified Mouse Brain Receptor | 0.26 nM | 7-8 nmol/mg | researchgate.net |
| Human NTS1 Receptor | 2.52 ± 0.05 nM (Ki) | Not Reported | google.com |
| Human NTS2 Receptor | 4.20 ± 0.04 nM (Ki) | Not Reported | google.com |
Table 2: Key Amino Acid Residues of NTS1 in Neurotensin Binding and Function
| Residue(s) | Location | Role in Receptor Interaction | Reference |
|---|---|---|---|
| Arg328 | Binding Pocket | Forms a salt bridge with the C-terminus of neurotensin. | proteopedia.org |
| Thr-422, Tyr-424 | Carboxyl Terminus | Critical for receptor internalization after ligand binding. | scilit.com |
| Asp166, Leu310, Phe358 | Transmembrane/Intracellular | Play significant roles in G-protein activation and signaling. | proteopedia.org |
Neurotensin Receptor Localization and Distribution Through Advanced Imaging Techniques
Topographical Mapping in Animal Brains using Autoradiography
Autoradiography using monoiodo [125I]Tyr3-neurotensin has enabled detailed topographical mapping of neurotensin (B549771) binding sites in the brains of animals, most notably in rats. nih.gov This technique involves incubating brain sections with the radiolabeled compound and then exposing them to film, which reveals the density and location of the receptors.
Detailed Regional Distribution
Studies have consistently demonstrated high concentrations of neurotensin binding sites in several key brain regions. nih.gov These areas are crucial for a variety of functions, from sensory processing to motor control and emotional regulation.
The distribution of these binding sites is not uniform, with specific nuclei and layers within these larger regions showing particularly dense labeling. For instance, in the substantia nigra, the labeling is most prominent in the pars compacta, a region rich in dopaminergic neurons. nih.govnih.gov
Table 1: Regional Distribution of Neurotensin Binding Sites in the Rat Brain
| Brain Region | Level of Neurotensin Binding |
|---|---|
| Olfactory Bulb | High |
| Neocortex | High (in specific parts) |
| Striatum (Caudate Putamen) | High |
| Amygdala | High |
| Hippocampal Formation (Dentate Gyrus) | High |
| Thalamus (Anterior Dorsal Nucleus) | High |
| Hypothalamus (Suprachiasmatic Nucleus) | High |
| Substantia Nigra | High |
Correlative Distribution with Specific Neurotransmitter Systems
A significant finding from autoradiographic studies is the close correlation between the distribution of neurotensin receptors and various neurotransmitter systems. This co-localization suggests a functional interaction between neurotensin and these classical neurotransmitter pathways.
Dopaminergic Systems: A strong link has been established between neurotensin and dopamine (B1211576) systems. High densities of neurotensin binding sites are found in dopamine-rich areas like the substantia nigra and the ventral tegmental area. nih.gov This anatomical overlap supports the well-documented modulatory role of neurotensin on dopaminergic neurotransmission, which is implicated in conditions like Parkinson's disease and addiction. nih.govnih.govfrontiersin.org In fact, studies have shown an almost complete loss of the high-affinity component of the neurotensin receptor in the substantia nigra of Parkinsonian subjects. nih.gov
Serotonergic Systems: Evidence also points to an association between neurotensin receptors and the raphe-prosencephalic serotonin (B10506) system. nih.gov This suggests that neurotensin may influence serotonergic signaling, which is involved in mood regulation, sleep, and appetite.
Cholinergic Pathways: A notable correspondence has been observed between areas with dense [125I]neurotensin labeling and regions with intense acetylcholinesterase staining. nih.gov This suggests a potential link between the expression of neurotensin binding sites and acetylcholinesterase in certain neuronal populations, particularly within the habenulo-interpeduncular and basal forebrain-cortical cholinergic systems. nih.gov
Cellular and Subcellular Localization via Electron Microscopy and Immunogold Labeling
To gain a more granular understanding of neurotensin receptor localization, researchers have employed electron microscopy in conjunction with immunogold labeling. This powerful combination allows for the visualization of receptors at the cellular and even subcellular level.
Association with Neuronal Somata and Dendrites
Electron microscopic studies have confirmed that a significant proportion of neurotensin receptors are located on the cell bodies (somata) and dendrites of neurons. nih.govnih.gov In regions like the substantia nigra and ventral tegmental area, silver grains, indicating the presence of bound [125I]Tyr3-neurotensin, are clearly visible over neuronal perikarya and their proximal dendrites. nih.govjneurosci.org This localization suggests that neurotensin can directly influence the excitability and signaling of these neurons.
Localization on Presynaptic Nerve Terminals
While a substantial number of receptors are found on postsynaptic elements, evidence also indicates the presence of neurotensin receptors on presynaptic nerve terminals. nih.gov This presynaptic localization suggests that neurotensin can modulate the release of other neurotransmitters.
Distribution within Glial Elements and Axonal Compartments
Neurotensin receptors are not exclusively confined to neurons. Studies have also identified their presence on glial cells, specifically astrocytes. nih.gov A small but significant number of immunoreactive and radiolabeled receptors have been found in association with astroglial cells. nih.gov Furthermore, neurotensin binding sites have been detected within both myelinated and unmyelinated axons, as well as in axon terminals. nih.govjneurosci.org This distribution suggests that neurotensin may also play a role in glial function and axonal signaling.
Table 2: Compounds Mentioned
| Compound Name | |
|---|---|
| Iodo-tyr(3)-Neurotensin | |
| [125I]Tyr3-neurotensin | |
| Monoiodo [125I]Tyr3-neurotensin | |
| Dopamine | |
| Serotonin |
Receptor Distribution in Peripheral Tissues and Cell Lines (Non-Clinical Models)
The application of [monoiodo-Tyr3]neurotensin has been instrumental in characterizing neurotensin receptors in peripheral systems and cultured cells, revealing specific patterns of expression. nih.gov
To investigate the binding of neurotensin in the gut, plasma membranes have been purified from the circular smooth muscle of the canine intestine. nih.govcapes.gov.br Electron microscopy confirmed that the muscle tissue used was devoid of the myenteric plexus and the resulting plasma membrane fraction was free from mitochondria or synaptosomes. nih.govcapes.gov.br This purified fraction, enriched 25-fold in the plasma membrane marker 5'-nucleotidase, demonstrated a high density of neurotensin binding sites. nih.gov
Binding studies using (Tyr3-125I)-labelled neurotensin indicated a complex interaction, best described by a two-site model. nih.gov The high-affinity site exhibited a dissociation constant (Kd) of 0.118 nM with a maximal binding capacity (Bmax) of 9.73 fmol/mg of protein. nih.gov The second site showed lower affinity with a Kd of 3.18 nM and a much higher capacity (Bmax) of 129.8 fmol/mg of protein. nih.gov Kinetic analysis supported the presence of the high-affinity site with a calculated Kd of 0.107 nM. nih.gov The binding was influenced by the presence of sodium ions and was modulated by various ions, including MgCl2, CaCl2, and KCl, which were found to decrease specific binding. nih.gov These findings established that canine intestinal circular muscle contains distinct neurotensin receptors. nih.gov
Table 1: Binding Characteristics of (Tyr3-125I)-Neurotensin in Canine Intestinal Smooth Muscle Membranes This table summarizes the binding parameters determined from saturation studies.
| Parameter | High-Affinity Site | Low-Affinity Site |
| Dissociation Constant (Kd) | 0.118 nM | 3.18 nM |
| Maximal Binding Capacity (Bmax) | 9.73 fmol/mg protein | 129.8 fmol/mg protein |
| Kinetic Analysis Kd | 0.107 nM | N/A |
Receptor autoradiography using 125I-[Tyr3]-neurotensin has been pivotal in identifying neurotensin receptors as a potential marker for specific types of pancreatic cancer. researchgate.netnih.gov Studies revealed that approximately 75% of human ductal pancreatic adenocarcinomas express neurotensin receptors, with densities varying from low to very high among different cases. researchgate.netnih.gov In contrast, these receptors were notably absent in normal pancreatic tissues (including acini, ducts, and islets), tissues affected by chronic pancreatitis, and endocrine pancreatic tumors. researchgate.netnih.gov
Displacement experiments on sections of ductal pancreatic adenocarcinoma confirmed the high affinity and specificity of 125I-[Tyr3]-neurotensin binding. researchgate.netnih.gov The binding was effectively displaced by unlabeled neurotensin and acetyl-neurotensin-(8-13), but not by the biologically inactive fragment neurotensin-(1-11). researchgate.netnih.gov Further investigations into pancreatic intraepithelial neoplasia (PanIN) lesions, the precursors to invasive adenocarcinoma, showed that while early-stage lesions (PanIN 1B) were receptor-negative, a significant portion of later-stage lesions (two of six PanIN 2 and five of seven PanIN 3) expressed neurotensin receptors. researchgate.net This selective and high expression in cancerous tissues underscores its potential as a molecular target. nih.gov In research settings, neurotensin receptor expression has also been demonstrated in various pancreatic cancer cell lines, including BxPC-3, PANC-1, and AsPC-1. nih.gov
Table 2: Neurotensin Receptor Expression in Human Pancreatic Tissues This table outlines the presence or absence of neurotensin receptors as detected by 125I-[Tyr3]-neurotensin autoradiography.
| Tissue Type | Neurotensin Receptor Status | Reference |
| Ductal Pancreatic Adenocarcinoma | Positive in ~75% of cases | researchgate.netnih.gov |
| Liver Metastases of Ductal Carcinoma | Positive in 14 of 23 cases | researchgate.net |
| PanIN 2 and PanIN 3 Lesions | Positive in a subset of cases | researchgate.net |
| Normal Pancreatic Tissue | Negative | researchgate.netnih.gov |
| Chronic Pancreatitis | Negative | researchgate.netnih.gov |
| Endocrine Pancreatic Tumors | Negative | researchgate.netnih.gov |
Developmental Dynamics of Receptor Expression in Animal Models
The distribution and density of neurotensin binding sites exhibit significant changes during maturation. nih.govfrontiersin.org A detailed mapping of these sites in the human hypothalamus during the first year of postnatal life was conducted using the selective radioligand monoiodo-Tyr3-NT. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net These studies revealed that neurotensin binding sites are widely but heterogeneously distributed throughout the hypothalamus in neonates and infants. nih.govfrontiersin.org
Table 3: Age-Related Changes in Neurotensin Receptor Density in the Human Preoptic Area This table shows the decline in receptor density (mean ± SD, in arbitrary units of fmol/mg tissue) from neonates to older infants.
| Age Group | Receptor Density in Preoptic Region (Range) | p-value (vs. Neonates) | Reference |
| Neonates | 22.7 ± 2.1 to 25.1 ± 2.4 | N/A | frontiersin.org |
| Infants (1–2 months) | 18.7 ± 1.4 to 20.1 ± 1.8 | < 0.001 | frontiersin.org |
| Infants (4–12 months) | 12.8 ± 2.0 to 13.1 ± 1.1 | < 0.001 | frontiersin.org |
Alterations in Receptor Density in Neuropathological Models/Tissues
Neurotensin plays a significant regulatory role on midbrain dopaminergic (DA) neurons, which are central to the pathology of neurodegenerative conditions like Parkinson's disease. nih.gov The evaluation of neurotensin receptors in brain regions rich in these neurons, such as the substantia nigra (SN) and the ventral tegmental area (VTA), is therefore critical. nih.govjneurosci.org Studies using monoiodo-125I-Tyr3-NT in rats have provided a detailed ultrastructural map of these receptors. nih.gov
In the substantia nigra, quantitative analysis combining immunocytochemistry and radioautography with 125I-NT showed a predominant association of high-affinity neurotensin receptors with the cell bodies and dendrites of presumed dopaminergic neurons. nih.gov Similarly, in the VTA, specific binding of 125I-(Tyr3)-NT was intense throughout the region. jneurosci.org A significant portion of these receptors were localized to the plasma membrane, with a substantial number also found intracellularly, associated with the endoplasmic reticulum and Golgi apparatus, suggesting sites of receptor synthesis. nih.govjneurosci.org Given that animal models of Parkinson's disease are often created by inducing dopaminergic lesions in the substantia nigra, the high density of functional neurotensin receptors on these specific neurons makes them a key system for evaluating the downstream effects of such neurodegeneration. nih.gov
Analysis in Post-Mortem Animal or In Vitro Human Tissue Samples Related to Disease States (e.g., Substantia Nigra in Parkinsonism Research, Pancreatic Adenocarcinoma Tissue Studies)
The radiolabeled compound [125I]iodo-Tyr(3)-neurotensin serves as a critical tool for investigating the localization and density of neurotensin receptors in tissue samples, particularly through the technique of in vitro receptor autoradiography. This method has been instrumental in elucidating the role of the neurotensinergic system in various pathological conditions, most notably in neurodegenerative disorders like Parkinson's disease and in oncology, specifically pancreatic adenocarcinoma.
Substantia Nigra in Parkinsonism Research
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. mdpi.com Research has established a close interaction between neurotensin and dopamine systems, with a high concentration of neurotensin receptors found on these specific neurons. acnp.orgnih.govresearchgate.net Consequently, [125I]iodo-Tyr(3)-neurotensin has been employed in autoradiographic studies on post-mortem brain tissues to map and quantify these receptors in patients with Parkinson's disease compared to age-matched controls. nih.gov
Studies using this technique have consistently revealed a significant reduction in neurotensin receptor binding in the substantia nigra of individuals with Parkinson's disease. nih.govnih.gov One study on post-mortem substantia nigra from 15 parkinsonian subjects found that binding of monoiodo [125I-Tyr3]-Neurotensin was substantially decreased. nih.gov Saturation analysis demonstrated an almost complete disappearance of the high-affinity component of the neurotensin receptor complex, leading to a 24% loss of total binding capacity, while the low-affinity component remained unaltered. nih.gov This profound loss of high-affinity receptors is believed to be a direct consequence of the degeneration of dopaminergic neurons that express these receptors on their cell bodies and dendrites. acnp.orgnih.gov
Further autoradiographic analysis showed that significant receptor decreases were also present in other regions of the basal ganglia, including the putamen. nih.gov The decrement in striatal neurotensin binding sites was, however, less than might be expected from the known dopamine depletion, suggesting that only a portion of neurotensin receptors are located on the mesostriatal dopaminergic projections. nih.govnih.gov These findings underscore the role of neurotensin in modulating the dopamine pathways implicated in Parkinsonism. nih.gov
Table 1: Neurotensin Receptor Binding in Post-Mortem Substantia Nigra: Parkinson's Disease vs. Control
| Ligand Concentration | Binding Decrease in Parkinson's Disease | Receptor Component Affected | Reference |
| 0.36 nM | 58% | High-Affinity | nih.gov |
| 1.4 nM | 49% | High-Affinity | nih.gov |
| 5.5 nM | 26% | High-Affinity | nih.gov |
| Not Specified | Significant Decrease | Not Specified | nih.gov |
| Not Specified | ~67% (one-third of control) | Not Specified | nih.gov |
Pancreatic Adenocarcinoma Tissue Studies
In the field of oncology, [125I]iodo-Tyr(3)-neurotensin autoradiography has identified neurotensin receptors as a key biomarker for pancreatic ductal adenocarcinoma (PDAC), one of the most lethal cancers. researchgate.netnih.govoatext.com In vitro studies on human tissue samples have shown a striking difference in receptor expression between malignant and healthy tissues. researchgate.netnih.gov
Research involving the analysis of 24 ductal pancreatic adenocarcinomas found that 75% of these tumors were positive for neurotensin receptors. researchgate.netnih.gov The expression was particularly high in well-differentiated tumors. nih.gov In stark contrast, neurotensin receptors were consistently absent in tissue from normal pancreata and in cases of chronic pancreatitis. researchgate.netnih.gov This selective and high-level expression in cancerous tissue suggests the neurotensin receptor is a potential molecular target for diagnosis and therapy. researchgate.netnih.govfrontiersin.org
Displacement experiments have confirmed the high affinity and specificity of this binding. In these assays, the binding of 125I-[Tyr3]-neurotensin to PDAC tissue sections was effectively displaced by unlabeled neurotensin and its active fragment, acetyl-neurotensin-(8-13), but not by the biologically inactive fragment neurotensin-(1-11). researchgate.netnih.gov
Subsequent studies have expanded on these findings, investigating receptor presence in precursor lesions and metastases. An analysis of 18 primary PDAC tumors and 23 liver metastases found that 13 (72%) of the primaries and 14 (61%) of the metastases expressed neurotensin receptors. researchgate.netnih.gov The binding was identified as being specific to the type 1 neurotensin receptor (NTSR1). researchgate.netnih.gov Furthermore, the study of pancreatic intraepithelial neoplasia (PanIN), the precursor to invasive PDAC, revealed that while low-grade lesions (PanIN 1B) were receptor-negative, a significant portion of higher-grade lesions (2 of 6 PanIN 2 and 5 of 7 PanIN 3) were receptor-positive. researchgate.netnih.gov This indicates that neurotensin receptor expression may be acquired during the progression to a more malignant state.
Table 2: Prevalence of Neurotensin Receptor Expression in Human Pancreatic Tissues
| Tissue Type | Number of Cases Studied | Number of Receptor-Positive Cases | Percentage Positive | Reference(s) |
| Ductal Pancreatic Adenocarcinoma | 24 | 18 | 75% | researchgate.netnih.gov |
| Ductal Carcinoma Primaries | 18 | 13 | 72% | researchgate.netnih.gov |
| Liver Metastases of PDAC | 23 | 14 | 61% | researchgate.netnih.gov |
| PanIN 1B Lesions | 6 | 0 | 0% | researchgate.netnih.gov |
| PanIN 2 Lesions | 6 | 2 | 33% | researchgate.netnih.gov |
| PanIN 3 Lesions | 7 | 5 | 71% | researchgate.netnih.gov |
| Endocrine Pancreatic Cancers | 20 | 0 | 0% | researchgate.netnih.gov |
| Chronic Pancreatitis | 18 | 0 | 0% | researchgate.netnih.gov |
| Normal Pancreas | 10 | 0 | 0% | researchgate.netnih.gov |
Molecular and Cellular Mechanisms of Neurotensin Receptor Signaling in Vitro Studies
G-Protein Coupled Receptor (GPCR) Signaling Pathways
Neurotensin (B549771) receptors, particularly the high-affinity receptor NTS1, are classic examples of GPCRs. google.comoncotarget.com These receptors are integral membrane proteins characterized by seven transmembrane domains. google.comscienceopen.com Upon ligand binding, a conformational change in the receptor triggers the activation of heterotrimeric G proteins, which subsequently initiate downstream signaling. nih.govnih.gov The specificity of the G protein subtype (e.g., Gq, Gi/o, Gs) that couples to the receptor dictates the ensuing cellular response. biorxiv.org For instance, the interaction between the neurotensin receptor 1 (NTS1) and Gq proteins is modulated by the lipid environment of the cell membrane. nih.gov
The activation of neurotensin receptors can lead to the modulation of cyclic nucleotide second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). libretexts.org The specific effect on these systems is dependent on the G protein subtype coupled to the receptor. For example, if the receptor couples to a Gs protein, it will stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, coupling to a Gi protein will inhibit adenylyl cyclase and decrease cAMP levels. scirp.org In vitro studies using rat primary skeletal muscle cells have shown that GPCRs can influence cAMP levels. nottingham.ac.uk While direct studies on iodo-Tyr(3)-neurotensin's specific effect on cAMP and cGMP are not extensively detailed in the provided context, the general mechanism of neurotensin receptor signaling through these pathways is well-established. libretexts.org
A primary signaling pathway activated by neurotensin receptors, particularly NTS1, involves the stimulation of phosphoinositide metabolism. libretexts.org This occurs through the activation of Gq family proteins. nih.gov Upon activation, Gq stimulates the enzyme phospholipase C (PLC). libretexts.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). libretexts.org
DAG remains in the plasma membrane and activates protein kinase C (PKC), while IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). libretexts.org This elevation in intracellular calcium, along with the activation of PKC, mediates many of the cellular effects of neurotensin.
Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). scirp.org This phosphorylation event increases the receptor's affinity for β-arrestins. nih.govnih.gov The binding of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signaling. scirp.org
Beyond its role in desensitization, β-arrestin also acts as a scaffold protein, initiating a second wave of signaling independent of G proteins. nih.govnih.gov It can recruit various signaling proteins, including components of the MAPK cascade, to the receptor complex. mdpi.com The Tango assay is a method used to measure this transient β-arrestin recruitment to GPCRs. nih.gov Studies have shown that β-arrestins can form "megaplexes" with both the receptor and G proteins, suggesting a more integrated role in signaling than previously understood. duke.edu The interaction between β-arrestins and GPCRs can be studied using genetically encoded crosslinkers to capture these interactions with high spatial precision. embopress.org
Downstream Signaling Cascades
The initial signals generated by G protein and β-arrestin activation are further propagated by downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)-Akt pathways. These pathways play crucial roles in cell proliferation, survival, and differentiation.
The MAPK/ERK1/2 pathway is a key downstream target of neurotensin receptor activation. researchgate.net This pathway is a three-tiered kinase cascade consisting of a MAPKKK (e.g., Raf), a MAPKK (MEK1/2), and a MAPK (ERK1/2). nih.gov Activation of NTS1 can lead to ERK1/2 phosphorylation through both G protein-dependent and β-arrestin-dependent mechanisms. researchgate.net In some cellular contexts, the activation of the EGFR family of receptors is an intermediate step in NTS1-mediated ERK1/2 activation. oncotarget.comresearchgate.net The activated ERK1/2 can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell growth and proliferation. nih.gov
Table 1: Research Findings on MAPK/ERK1/2 Pathway Activation
| Cell Type/System | Key Findings | Reference(s) |
| Glioblastoma Cells | Activation of NTSR1 leads to the activation of the ERK1/2 MAPK pathway. | oncotarget.comresearchgate.net |
| Human Monocytic Cells | Inhibition of the PI3K-Akt pathway enhances LPS-induced activation of the ERK1/2 pathway. | nih.gov |
| Rat Primary Skeletal Muscle Cells | Treatment with a CB1 receptor agonist increased activation of ERK1/2. | nottingham.ac.uk |
The PI3K-Akt pathway is another critical signaling cascade activated by neurotensin receptors. researchgate.netnih.gov This pathway is centrally involved in promoting cell survival and inhibiting apoptosis. nih.gov Similar to the MAPK pathway, NTS1 activation can stimulate the PI3K-Akt pathway. researchgate.net Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). mcw.edu PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and its upstream kinase, PDK1. nottingham.ac.uk This recruitment to the membrane leads to the phosphorylation and activation of Akt. mcw.edu Activated Akt then phosphorylates a variety of downstream targets to regulate cellular processes. biorxiv.org In some cancer cells, NTSR1-mediated activation of the PI3K-Akt pathway can occur through the transactivation of other receptor tyrosine kinases, such as the EGFR. oncotarget.comresearchgate.net
Table 2: Research Findings on PI3K-Akt Pathway Activation
| Cell Type/System | Key Findings | Reference(s) |
| Glioblastoma Cells | Activation of NTSR1 leads to the activation of the PI3K-PKB pathway. | oncotarget.comresearchgate.net |
| Human Monocytic Cells | The PI3K-Akt pathway limits the LPS induction of TNF-alpha and TF expression. | nih.gov |
| Breast Cancer | The PI3K/Akt pathway is frequently dysregulated and mediates tumorigenesis. | nih.gov |
Protein Kinase C (PKC) Activation
The binding of neurotensin and its analogs, such as [¹²⁵I]Tyr³-neurotensin, to the high-affinity neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of Protein Kinase C (PKC). nih.govebi.ac.uk This process is a critical component of the cellular response to neurotensin in various physiological and pathological contexts, including cancer cell proliferation. nih.govnih.gov
Upon agonist binding, NTSR1 couples to the Gαq subunit of its associated heterotrimeric G protein. nih.gov This interaction activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govnih.govfrontiersin.org While IP₃ diffuses into the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), DAG remains in the plasma membrane. nih.govnih.gov DAG, in conjunction with the increased intracellular Ca²⁺ and phosphatidylserine, directly activates conventional and novel isoforms of PKC. nih.govfrontiersin.org
In vitro studies have demonstrated that neurotensin-induced PKC activation is essential for downstream cellular effects. For instance, in the human pancreatic carcinoma cell line PANC-1, neurotensin treatment leads to a rapid and significant activation of Protein Kinase D (PKD), a downstream effector of PKC. nih.gov This activation was shown to be dependent on PKC, as it was abrogated by PKC inhibitors. nih.gov Similarly, in tuberoinfundibular dopaminergic neurons, neurotensin-induced activation of tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis, is mediated by PKC. nih.govoup.com The use of phorbol (B1677699) esters, which directly activate PKC, mimicked the effect of neurotensin, while PKC inhibitors attenuated the neurotensin-induced response. nih.gov
However, in some cell types like the HT29 human colon adenocarcinoma cell line, while neurotensin stimulates IP₃-mediated calcium mobilization, a direct and significant activation of PKC leading to downstream events like the transactivation of the Epidermal Growth Factor Receptor (EGFR) may not be the primary pathway. nih.gov This suggests that the coupling of neurotensin receptor activation to the PKC pathway can be cell-type specific.
Table 1: Key Molecules in Neurotensin-Induced PKC Activation
| Molecule | Function | Reference(s) |
| Neurotensin/Analog | Initiates the signaling cascade by binding to NTSR1. | nih.gov |
| NTSR1 | G protein-coupled receptor that activates Gαq upon ligand binding. | nih.gov |
| Gαq | G protein subunit that activates Phospholipase C. | nih.gov |
| Phospholipase C (PLC) | Enzyme that hydrolyzes PIP₂ into IP₃ and DAG. | nih.govnih.gov |
| Diacylglycerol (DAG) | Second messenger that directly activates Protein Kinase C. | nih.govnih.gov |
| Protein Kinase C (PKC) | Serine/threonine kinase that phosphorylates downstream targets, leading to cellular responses. | nih.govnih.gov |
Interactions with Other Regulatory Proteins (e.g., Metalloproteinases, Integrins, Focal Adhesion Kinase, Epidermal Growth Factor Receptor)
Neurotensin receptor signaling is not an isolated pathway but involves intricate crosstalk with other key regulatory proteins, leading to a complex and amplified cellular response. This is particularly evident in cancer cells, where neurotensin acts as a potent growth factor. nih.govoncotarget.com
Epidermal Growth Factor Receptor (EGFR) Transactivation:
A significant aspect of neurotensin receptor signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR) and other members of the ErbB family, such as HER2. oncotarget.comnih.govnih.gov This process, where a GPCR agonist stimulates the tyrosine kinase activity of a receptor tyrosine kinase in a ligand-independent manner, is a well-documented phenomenon in neurotensin-mediated signaling. researchgate.netmdpi.com In several cancer cell lines, including those from the lung, colon, and prostate, neurotensin binding to NTSR1 leads to a rapid increase in the tyrosine phosphorylation of EGFR and HER2. nih.govnih.govnih.gov This transactivation is often mediated by the activation of Src, a non-receptor tyrosine kinase, and the release of EGFR ligands, such as transforming growth factor-alpha (TGF-α) and heparin-binding EGF-like growth factor (HB-EGF), through the activity of matrix metalloproteinases (MMPs). researchgate.netmdpi.comresearchgate.net The shed ligands then bind to and activate EGFR, initiating downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. nih.govoncotarget.comnih.gov
Matrix Metalloproteinases (MMPs):
MMPs, a family of zinc-dependent endopeptidases, play a crucial role in the degradation of the extracellular matrix (ECM) and are pivotal in tumor invasion and metastasis. thno.orgmdpi.com In the context of neurotensin signaling, MMPs, particularly MMP-9, are implicated in the transactivation of EGFR by cleaving and releasing EGFR ligands. nih.gov Studies have shown a positive correlation between neurotensin plasma concentration and MMP-9 activity in gastric cancer patients. nih.gov Inhibition of NTSR1 expression or function leads to a significant decrease in MMP-9 expression and activity, highlighting the link between the neurotensin system and MMPs in promoting cancer progression. nih.gov
Focal Adhesion Kinase (FAK) and Integrins:
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, regulating cell motility, proliferation, and survival. nih.govmdpi.com Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. frontiersin.org Neurotensin signaling has been shown to modulate cell migration and adhesion through pathways involving FAK and integrins. nih.govencyclopedia.pub In human pancreatic ductal adenocarcinoma cells, neurotensin modulates migration by altering the expression of integrins, which in turn affects cell adhesion and actin cytoskeleton organization through the activation of RhoGTPases. nih.gov The soluble form of NTS3/Sortilin has also been shown to activate a FAK/Src-dependent PI3K pathway. science.gov This crosstalk between neurotensin receptors and the FAK/integrin system is critical for the invasive properties of cancer cells.
Table 2: Regulatory Proteins Interacting with Neurotensin Receptor Signaling
| Regulatory Protein | Role in Neurotensin Signaling | Cellular Outcome | Reference(s) |
| EGFR/HER2 | Transactivated by NTSR1 signaling. | Proliferation, Survival | oncotarget.comnih.govnih.gov |
| Metalloproteinases (MMPs) | Mediate shedding of EGFR ligands. | Invasion, EGFR Transactivation | nih.govresearchgate.net |
| Src Kinase | Intracellular mediator of EGFR transactivation. | EGFR Transactivation | nih.govmdpi.com |
| Focal Adhesion Kinase (FAK) | Activated downstream of neurotensin signaling. | Migration, Adhesion | nih.govencyclopedia.pubscience.gov |
| Integrins | Expression and function modulated by neurotensin. | Adhesion, Migration | nih.govencyclopedia.pub |
Receptor Internalization and Trafficking Mechanisms
Role of NTS3/Sortilin in Receptor Endocytosis
The internalization and subsequent intracellular trafficking of neurotensin receptors are crucial for modulating the duration and intensity of the signal, as well as for initiating distinct signaling events from endosomal compartments. A key player in this process is the neurotensin receptor 3 (NTS3), also known as sortilin. nih.govnih.gov Unlike the G protein-coupled NTSR1 and NTSR2, NTS3/sortilin is a type I single-transmembrane domain protein belonging to the Vps10p-domain receptor family. abmgood.comgoogle.com
In vitro studies, particularly in the human colonic adenocarcinoma cell line HT29 which expresses both NTSR1 and NTS3/sortilin, have elucidated the role of NTS3/sortilin in neurotensin endocytosis. nih.govencyclopedia.pub Immunoprecipitation experiments have confirmed that NTSR1 and NTS3/sortilin can form a physical complex at the cell surface. nih.govencyclopedia.pub Upon stimulation with neurotensin, this NTSR1-NTS3/sortilin complex is internalized. nih.govencyclopedia.pub
The internalization of neurotensin/receptor complexes occurs via the endosomal pathway. nih.gov Following endocytosis, the internalized ligand and receptors are sorted to the pericentriolar recycling endosome and the trans-Golgi Network (TGN). nih.gov This trafficking indicates that NTS3/sortilin is instrumental in directing internalized neurotensin to these specific intracellular compartments. nih.gov Interestingly, within the TGN, neurotensin has been observed to be associated with a lower molecular weight form of NTS3/sortilin, suggesting that different molecular forms of this receptor may mediate its signaling and transport functions. nih.gov A high molecular weight, membrane-associated form of NTS3/sortilin is thought to be responsible for the endocytosis of neurotensin from the cell surface, while a lower molecular weight intracellular form may be involved in the subsequent sorting of the internalized ligand. nih.govencyclopedia.pub
Therefore, NTS3/sortilin acts as a crucial co-receptor and sorting molecule that not only participates in the initial binding and signaling of neurotensin at the plasma membrane but also orchestrates its endocytosis and intracellular trafficking, thereby adding another layer of complexity to the regulation of neurotensin's biological effects. nih.govtandfonline.com
Table 3: Key Aspects of NTS3/Sortilin in Neurotensin Receptor Endocytosis
| Feature | Description | Reference(s) |
| Receptor Complex | NTS3/Sortilin forms a complex with NTSR1 at the cell surface. | nih.govencyclopedia.pub |
| Internalization Pathway | Neurotensin binding induces the internalization of the NTSR1-NTS3/sortilin complex via the endosomal pathway. | nih.govencyclopedia.pub |
| Intracellular Trafficking | Internalized neurotensin and receptors are sorted to the pericentriolar recycling endosome and the trans-Golgi Network (TGN). | nih.gov |
| Molecular Forms | Different molecular weight forms of NTS3/sortilin may mediate endocytosis and intracellular sorting. | nih.govencyclopedia.pub |
Applications of Neurotensin, Iodo Tyr 3 in Research Methodologies
Quantitative Radioligand Binding Assays for Receptor Characterization and Quantification
[¹²⁵I]Tyr³-Neurotensin is extensively used as a radioligand in binding assays to characterize and quantify neurotensin (B549771) receptors in tissue homogenates and cell preparations. nih.gov These assays are fundamental for determining key pharmacological parameters. researchgate.net In saturation binding experiments, increasing concentrations of [¹²⁵I]Tyr³-Neurotensin are incubated with a preparation until equilibrium is reached. The amount of bound radioactivity is measured to determine the maximum number of binding sites (Bmax), representing the receptor density, and the dissociation constant (Kd), which indicates the affinity of the radioligand for the receptor. researchgate.net
For instance, studies on human brain tissue have utilized this method to identify two distinct populations of binding sites. Scatchard analysis of equilibrium data from homogenates of the substantia nigra revealed a high-affinity site with a Kd of 0.26 nM and a low-affinity site with a Kd of 4.3 nM. nih.gov The corresponding binding capacities were 26 and 89 fmol/mg of protein, respectively. nih.gov
Competition binding assays are another critical application. In this setup, a fixed concentration of [¹²⁵I]Tyr³-Neurotensin is co-incubated with varying concentrations of an unlabeled compound (a competitor). The ability of the unlabeled compound to displace the radioligand from the receptor is measured. This allows for the determination of the inhibitory constant (Ki) of the competing ligand, providing a measure of its binding affinity. nih.gov This technique is crucial for screening new drug candidates and for studying the pharmacology of different neurotensin analogs. The crucial role of the C-terminal hexapeptide portion of neurotensin for receptor binding has been demonstrated using this method. nih.gov
Table 1: Representative Binding Affinity Data for Neurotensin Receptors This table is interactive. You can sort the data by clicking on the column headers.
| Preparation | Radioligand | Parameter | Value | Reference |
|---|---|---|---|---|
| Human Substantia Nigra Homogenate | [¹²⁵I]Tyr³-Neurotensin | Kd (High Affinity) | 0.26 nM | nih.gov |
| Human Substantia Nigra Homogenate | [¹²⁵I]Tyr³-Neurotensin | Bmax (High Affinity) | 26 fmol/mg protein | nih.gov |
| Human Substantia Nigra Homogenate | [¹²⁵I]Tyr³-Neurotensin | Kd (Low Affinity) | 4.3 nM | nih.gov |
| Human Substantia Nigra Homogenate | [¹²⁵I]Tyr³-Neurotensin | Bmax (Low Affinity) | 89 fmol/mg protein | nih.gov |
| Purified Mouse Brain Receptor | [¹²⁵I]-Neurotensin | Kd | 0.26 nM | nih.gov |
| Rat NT Receptor (mutant) | [¹²⁵I]-NT | Ki (Neurotensin) | ~0.1 nM |
High-Resolution Quantitative In Vitro Autoradiography for Receptor Mapping
High-resolution quantitative in vitro autoradiography is a powerful technique that utilizes [¹²⁵I]Tyr³-Neurotensin to visualize the anatomical distribution of neurotensin receptors in tissue sections. plos.org In this method, thin tissue slices (e.g., from the brain) are incubated with the radioligand, washed to remove unbound ligand, and then apposed to radiation-sensitive film or detectors. portlandpress.com The resulting autoradiogram provides a detailed map of receptor locations.
This technique has been instrumental in mapping neurotensin binding sites throughout the nervous system. For example, autoradiographic studies in the human brain have revealed high densities of neurotensin receptors in specific areas, such as the nucleus paranigralis and substantia nigra, pars compacta, with lower levels in the substantia nigra, pars reticulata. nih.gov In the human entorhinal cortex, specific binding is most prominent in the cell clusters of layer II. ox.ac.uk This precise localization allows researchers to correlate receptor distribution with specific brain functions and to identify regions that may be affected in neurological or psychiatric disorders. ox.ac.uk
Receptor Purification Techniques (e.g., Affinity Chromatography, Electroelution)
[¹²⁵I]Tyr³-Neurotensin plays a vital, albeit indirect, role in the purification of neurotensin receptors. The primary purification method, affinity chromatography, involves creating a column where a neurotensin analog is chemically attached to a solid support matrix. nih.gov When a solubilized extract containing various proteins is passed through this column, the neurotensin receptors specifically bind to the immobilized ligand, while other proteins wash away. The purified receptor can then be eluted from the column. nih.gov
While the iodinated form is not typically used for the affinity matrix itself, it is essential for monitoring the purification process and characterizing the final product. After elution, fractions are tested for their ability to bind [¹²⁵I]Tyr³-Neurotensin to confirm the presence of active, functional receptors. nih.gov
Furthermore, after separating the purified protein sample via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), [¹²⁵I]Tyr³-Neurotensin can be used to identify the specific band corresponding to the receptor through affinity labeling. nih.gov Following this identification, a technique called electroelution can be used to extract the protein from the gel slice, yielding a homogenous preparation of the receptor. nih.gov One study successfully purified the neurotensin receptor from mouse brain, which appeared as a major band with a molecular weight of 100,000 daltons and bound [¹²⁵I]-labeled neurotensin with a high affinity (Kd of 0.26 nM) after purification. nih.gov
Utilization in Functional In Vitro Cell-Based Assays (e.g., Cyclic AMP Inhibition, G-Protein Activation)
Neurotensin receptors belong to the G-protein coupled receptor (GPCR) superfamily. researchgate.net When activated by an agonist like neurotensin, they trigger intracellular signaling cascades, often involving G-proteins and second messengers such as cyclic AMP (cAMP). researchgate.netresearchgate.net Functional assays are designed to measure these downstream events. For example, some assays measure changes in intracellular cAMP levels, while others, like the [³⁵S]GTPγS binding assay, directly measure the activation of G-proteins.
While [¹²⁵I]Tyr³-Neurotensin is not directly measured in these functional readouts, it is an indispensable tool used in parallel. Competition binding assays using [¹²⁵I]Tyr³-Neurotensin are performed on the same cell systems to confirm that the ligands being tested for functional activity are indeed binding to the neurotensin receptor and to determine their binding affinities (Ki). This allows researchers to correlate a ligand's binding affinity with its functional potency (e.g., its EC₅₀ or IC₅₀ value in a cAMP assay). This dual approach is critical for characterizing the pharmacological profile of new agonists or antagonists and ensuring that the observed functional effects are mediated specifically through the neurotensin receptor.
Development of Novel Tracers for Preclinical Molecular Imaging Research
There is significant interest in developing neurotensin-based radiotracers for non-invasive molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov These tracers can be used to visualize and quantify neurotensin receptor type 1 (NTS1R), which is overexpressed in various tumors, including pancreatic, breast, and colorectal cancers.
The development of these novel tracers, which are often labeled with isotopes such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), or Lutetium-177 (¹⁷⁷Lu), relies heavily on initial validation studies using [¹²⁵I]Tyr³-Neurotensin. Before a new neurotensin analog is synthesized with a complex chelator for radiometal labeling, its fundamental binding properties must be determined. Researchers perform competitive binding assays with [¹²⁵I]Tyr³-Neurotensin to measure the affinity (Ki) of these new, unlabeled analogs for the NTS1R. Only analogs that retain high binding affinity are selected for further development and radiolabeling. Therefore, [¹²⁵I]Tyr³-Neurotensin serves as a foundational benchmark for the entire field of neurotensin-based molecular imaging probe development.
Neurotensin, Iodo Tyr 3 in Preclinical and Basic Biological Research
Investigation of Dopaminergic System Modulation in Animal Models
The interaction between neurotensin (B549771) and the brain's dopaminergic systems has been a significant area of research, with iodo-Tyr(3)-neurotensin playing a key role in elucidating these complex relationships.
Studies utilizing [¹²⁵I]iodo-Tyr(3)-neurotensin have been pivotal in mapping the anatomical distribution of neurotensin receptors within the nigrostriatal and mesolimbic dopamine (B1211576) pathways. Autoradiographic studies in rodent models have demonstrated a high density of neurotensin binding sites in key areas of these pathways, including the ventral tegmental area (VTA) and the substantia nigra, where the cell bodies of dopamine neurons originate, as well as in their terminal projection areas like the nucleus accumbens and the striatum.
The binding of [¹²⁵I]iodo-Tyr(3)-neurotensin has been shown to be specific and of high affinity in these regions. This high-affinity binding is primarily associated with the NTS1 receptor subtype. The proximity of these binding sites to dopaminergic neurons suggests a direct modulatory role of neurotensin on dopamine release and neuronal activity. For instance, research has indicated that neurotensin can potentiate the release of dopamine in the nucleus accumbens, a key component of the mesolimbic pathway involved in reward and motivation. The use of [¹²⁵I]iodo-Tyr(3)-neurotensin has allowed for quantitative analysis of these receptors, revealing changes in receptor density and affinity in response to various pharmacological manipulations or in animal models of neurological disorders.
| Pathway | Key Brain Region | Observation with [¹²⁵I]iodo-Tyr(3)-neurotensin |
| Nigrostriatal | Substantia Nigra | High density of neurotensin binding sites on dopaminergic neurons. |
| Striatum | Neurotensin receptors are present, modulating dopamine release. | |
| Mesolimbic | Ventral Tegmental Area (VTA) | Dense localization of neurotensin receptors on dopamine cell bodies. |
| Nucleus Accumbens | High concentration of neurotensin binding sites, co-localized with dopamine terminals. |
Studies in Gastrointestinal Physiology (In Vitro/Ex Vivo Animal Models)
The gastrointestinal (GI) tract is another system where neurotensin exerts significant physiological effects. Iodo-Tyr(3)-neurotensin has been a valuable tool in characterizing these actions in isolated tissue preparations.
In vitro studies on isolated segments of animal intestines, such as the guinea pig ileum, have utilized [¹²⁵I]iodo-Tyr(3)-neurotensin to characterize neurotensin receptors present in smooth muscle. These studies have demonstrated specific, high-affinity binding sites for neurotensin. The binding of the radioligand to these receptors has been correlated with physiological responses, such as muscle contraction or relaxation, depending on the specific region of the GI tract being examined. Competitive binding assays with various neurotensin analogs have helped to establish the pharmacological profile of these receptors, confirming their similarity to the NTS1 receptor found in the central nervous system.
While iodo-Tyr(3)-neurotensin is primarily used for receptor binding studies, the broader research context involves understanding the release and action of endogenous neurotensin. In isolated, perfused intestinal models, the release of neurotensin in response to stimuli, such as fatty acids, can be measured. The subsequent actions of the released neurotensin on motility and secretion can then be assessed. The data obtained from [¹²⁵I]iodo-Tyr(3)-neurotensin binding studies provide a crucial framework for interpreting the physiological effects observed in these more complex ex vivo systems by identifying the location and characteristics of the receptors through which neurotensin mediates its effects.
Research on Hypothalamic Functions in Animal Models
The hypothalamus is a critical brain region for the regulation of numerous bodily functions, including temperature, appetite, and hormone release. The use of [¹²⁵I]iodo-Tyr(3)-neurotensin has been instrumental in demonstrating the role of neurotensin in these processes. Autoradiographic mapping has revealed a high concentration of neurotensin binding sites in various hypothalamic nuclei. For example, the preoptic area, which is involved in thermoregulation, shows dense neurotensin receptor expression.
Studies in animal models have shown that direct administration of neurotensin into the hypothalamus can induce hypothermia. The binding characteristics of [¹²⁵I]iodo-Tyr(3)-neurotensin in the hypothalamus have been shown to be consistent with the NTS1 receptor subtype, which is believed to mediate this effect. Research has also explored the role of hypothalamic neurotensin in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and its involvement in the stress response.
Examination of Neurotensin Receptor Expression in Cancer Cell Lines and Animal Tumor Models
In recent years, the neurotensin system has been implicated in the pathophysiology of several types of cancer. [¹²⁵I]iodo-Tyr(3)-neurotensin has been extensively used to screen various cancer cell lines and animal tumor models for the expression of neurotensin receptors. High-affinity binding sites for neurotensin have been identified in a variety of human cancer cell lines, including those derived from pancreatic, prostate, lung, and colon cancers.
The presence of these receptors has been correlated with the growth-promoting effects of neurotensin in these cancers. In animal models where human tumor cells are xenografted, [¹²⁵I]iodo-Tyr(3)-neurotensin has been used to visualize the tumors and to quantify the density of neurotensin receptors. This has been important for validating neurotensin receptors as a potential target for cancer therapy and for the development of novel diagnostic and therapeutic agents that target these receptors.
| Cancer Type | Cell Line Examples | Findings with [¹²⁵I]iodo-Tyr(3)-neurotensin |
| Pancreatic Cancer | PANC-1, MiaPaCa-2 | High expression of NTS1 receptors, correlating with cell proliferation. |
| Prostate Cancer | PC3 | Presence of high-affinity neurotensin binding sites. |
| Lung Cancer | NCI-H460, NCI-H1299 | Variable expression of neurotensin receptors. |
| Colon Cancer | HT-29, LoVo | Identification of functional neurotensin receptors mediating cell growth. |
Pancreatic Ductal Adenocarcinoma Models
Research has identified the neurotensin receptor type 1 (NTSR1) as a potential biomarker for pancreatic ductal adenocarcinoma (PDAC), one of the most lethal human cancers. nih.govd-nb.info Studies utilizing ¹²⁵I-[Tyr(3)]-neurotensin have been instrumental in elucidating the expression of these receptors in human PDAC tissue.
In vitro receptor autoradiography on sections from human ductal pancreatic adenocarcinomas revealed that a significant percentage of these tumors are neurotensin receptor-positive. nih.gov One study found that approximately 75% of differentiated PDACs expressed neurotensin receptors. nih.gov Conversely, these receptors were notably absent in normal pancreatic tissues—including acini, ducts, and islets—as well as in tissues affected by chronic pancreatitis and in endocrine pancreatic cancers. nih.govresearchgate.net This selective and high expression in cancerous tissue highlights its potential as a diagnostic marker. nih.gov
Binding experiments using ¹²⁵I-[Tyr(3)]-neurotensin on PDAC tissue sections demonstrated high-affinity binding. nih.gov Displacement assays confirmed the specificity of this binding; the radioligand was effectively displaced by unlabeled neurotensin and its biologically active fragment, acetyl-neurotensin-(8-13). nih.govresearchgate.net However, the inactive fragment neurotensin-(1-11) had no effect on binding. nih.govresearchgate.net Further investigation confirmed that the receptor subtype present is the high-affinity NTSR1, as binding was fully displaced by the NTSR1-selective antagonist SR48692. researchgate.net
The expression of NTSR1 was also observed in liver metastases of pancreatic cancer. A study investigating 18 primary PDAC tumors and 23 liver metastases found that 13 of the primary tumors and 14 of the metastases expressed neurotensin receptors. researchgate.net This suggests that the NTSR1 target is maintained even after metastasis. researchgate.net
| Model System | Compound Used | Key Findings | Reference |
|---|---|---|---|
| Human PDAC Tissue Sections | ¹²⁵I-[Tyr(3)]-neurotensin | ~75% of differentiated PDACs are NTSR-positive; receptors are absent in normal pancreas and chronic pancreatitis. | nih.gov |
| Human PDAC Primary Tumors & Liver Metastases | ¹²⁵I-[Tyr(3)]-neurotensin | 13 of 18 (72%) primary tumors and 14 of 23 (61%) liver metastases were NTSR-positive. | researchgate.net |
| Pancreatic Intraepithelial Neoplasia (PanIN) | ¹²⁵I-[Tyr(3)]-neurotensin | NTSR expression found in higher-grade lesions (PanIN 2 and PanIN 3) but not lower-grade ones (PanIN 1B). | researchgate.net |
Prostate Cancer Models
The neurotensin signaling pathway is also implicated in the progression of prostate cancer. Neuroendocrine-like cells within prostate tumors can secrete factors like neurotensin, which in turn stimulate the growth of surrounding cancer cells. nih.gov The use of radiolabeled neurotensin, including ¹²⁵I-NT, has been crucial for characterizing NTSR expression in prostate cancer cell lines and tissues. nih.gov
Studies have shown that the high-affinity neurotensin receptor, NTSR1, is overexpressed in prostate cancer. researchgate.netmdpi.com The androgen-independent prostate cancer cell line PC3, derived from a bone metastasis, expresses high levels of functional neurotensin receptors. nih.gov Binding assays on PC3 cell membranes using ¹²⁵I-NT revealed two distinct binding components with high affinity. nih.gov The mitogenic effect of neurotensin on these cells further underscores the functional role of these receptors. nih.govnih.gov
Receptor autoradiography with ¹²⁵I-[Tyr(3)]-neurotensin has been used to evaluate NTSR expression in human prostate cancer tissue samples. researchgate.net However, the expression in prostate cancer is less consistent than in pancreatic cancer. One analysis of 98 human prostate tissue samples found NTSR1 expression in only 9% of cases. researchgate.net Interestingly, the density of NTSR1 expression appears to increase in advanced and androgen-independent stages of the disease. mdpi.com This differential expression suggests that NTSR1 could be a target for specific subsets of prostate cancer, particularly later-stage, hormone-refractory disease. researchgate.netmdpi.com
| Model System | Compound Used | Key Findings | Reference |
|---|---|---|---|
| PC3 Prostate Cancer Cell Line Membranes | ¹²⁵I-NT | Identified two high-affinity binding sites (Kd1 = 40 pM, Kd2 = 300 pM) with 15,000-30,000 sites per cell. | nih.gov |
| Human Prostate Cancer Tissue Samples | ¹²⁵I-[Tyr(3)]-neurotensin | NTSR1 expression was found in 9% of 98 samples analyzed. | researchgate.net |
| PC3 Xenograft Tumors in Mice | ¹²⁵I-[Tyr(3)]-neurotensin | Used to confirm NTSR1 expression in preclinical models for evaluating radiolabeled NT analogues. | researchgate.net |
Colorectal Adenocarcinoma Cell Lines
Neurotensin and its receptors, particularly NTSR1, play a significant role in the development and progression of colorectal cancer (CRC). nih.govcnr.it Research indicates that CRC cells can develop the ability to express neurotensin, creating an autocrine loop that promotes tumor growth. nih.gov Radiolabeled neurotensin has been a key tool for investigating this system in various human colon cancer cell lines. nih.gov
Studies have found NTSR1 expression in several CRC cell lines, including HCT116 and HT29, while it is undetectable in normal human colonic epithelial cells. nih.govcore.ac.uk The expression of the NTS/NTSR1 complex is considered a factor that can increase the risk of CRC progression. cnr.it In contrast, another receptor, NTSR2, was not detected, while NTSR3 (also known as sortilin) was consistently expressed across multiple CRC cell lines examined. core.ac.uk
The functional importance of NTSR1 in CRC has been demonstrated in studies where its blockade, either through genetic knockdown or with the antagonist SR48692, led to a decrease in the growth and migration of HCT116 and HT29 cells. core.ac.uk Furthermore, the administration of neurotensin has been shown to stimulate the growth of colon cancer cell lines when xenografted into mice, an effect that was inhibited by the NTSR1 antagonist. nih.gov
| Cell Line | Key Findings Regarding NT/NTSR System | Reference |
|---|---|---|
| HCT116, HT29 | Express NTSR1; NTS peptide secretion identified, suggesting autocrine/paracrine growth stimulation. | core.ac.ukmdpi.com |
| KM12c, Caco2, DLD1 | Showed little to no expression of NTSR1. | core.ac.uk |
| SW480 | Expressed NTSR1 but had no detectable NTS expression. | core.ac.uk |
| Multiple CRC Cell Lines | NTSR3 (sortilin) was consistently expressed, while NTSR2 was not detectable. | core.ac.uk |
Role in Nociceptive Transmission Research (Animal Models)
Neurotensin is an endogenous neuropeptide that plays a complex role in modulating pain perception within the central nervous system. nih.gov Its effects are mediated through specific neurotensin receptors distributed in key areas of the brain and spinal cord involved in nociceptive processing. nih.govnih.gov The radioligand monoiodo-[¹²⁵I]Tyr(3)-neurotensin has been essential for mapping the precise location of these binding sites through light microscopic autoradiography in animal models, primarily rats. nih.gov
These autoradiographic studies have revealed high concentrations of neurotensin binding sites in numerous brain regions associated with pain and analgesia. nih.gov These include the periaqueductal gray, rostral ventromedial medulla, amygdala, hypothalamus, and various cortical areas. nih.govsemanticscholar.org In the spinal cord, neurotensin-containing neurons and receptors are widely distributed in the dorsal horn, the primary site for processing nociceptive information from the periphery. nih.gov
Binding studies in rat brain sections using ¹²⁵I-[Tyr(3)]-neurotensin indicated that the ligand binds to a single apparent population of sites with high affinity. nih.gov The distribution of these binding sites often aligns with known "neurotensinoceptive" pathways, such as the mesostriatal and mesolimbic dopamine systems, suggesting a modulatory role for neurotensin in these circuits. nih.gov Functionally, neurotensin can exert both pain-facilitatory and pain-inhibitory effects. scirp.org Research in mouse models suggests that at the spinal level, neurotensin may produce an analgesic effect by enhancing the release of inhibitory neurotransmitters like GABA, thereby dampening the transmission of pain signals. nih.gov
| Animal Model / System | Compound Used | Key Findings | Reference |
|---|---|---|---|
| Rat Brain Sections | monoiodo-[¹²⁵I]Tyr(3)-neurotensin | High concentration of binding sites in olfactory bulb, neocortex, lateral septum, caudate putamen, amygdala, substantia nigra, and ventral tegmental area. Kd = 7.7 +/- 0.3 nM. | nih.gov |
| Guinea Pig Brain Homogenates | ¹²⁵I-NT | Used in competitive binding assays with the antagonist ³H-SR 48692 to characterize receptor binding properties. | nih.gov |
| Mouse Spinal Cord Slices | Neurotensin | NT facilitates inhibitory synaptic transmission (sIPSCs) but not excitatory transmission (sEPSCs) in lamina II neurons of the spinal dorsal horn. | nih.gov |
Future Directions and Emerging Research Avenues in Neurotensin Receptor Research
The study of neurotensin (B549771) (NT) and its receptors is a rapidly evolving field with significant implications for neuroscience and therapeutic development. While the specific compound [Iodo-Tyr3]-Neurotensin has been instrumental as a radioligand for characterizing receptor binding, future research is poised to explore more complex aspects of neurotensin receptor signaling, pharmacology, and pathophysiology. This article focuses on the emerging avenues of research that promise to deepen our understanding of this intricate system.
Q & A
Q. What ethical considerations apply to preclinical studies using neurotensin analogs?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies. Justify neurotensin doses (e.g., <1 mg/kg to avoid hypotension) and monitor adverse effects (e.g., hypothermia). For human cell lines, obtain IRB approval for biobank usage .
Tables for Key Data
| Parameter | Neurotensin, Iodo-Tyr(3)- | Native Neurotensin |
|---|---|---|
| Binding Affinity (NTS1, nM) | 0.8 ± 0.2 | 1.2 ± 0.3 |
| Plasma Half-Life (min) | 8.5 | 2.3 |
| BBB Permeability Score | 3.7 (Moderate) | 1.2 (Low) |
Data synthesized from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
